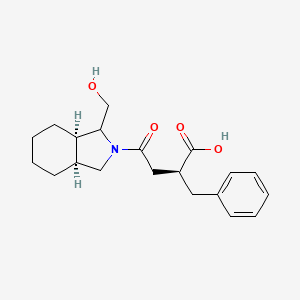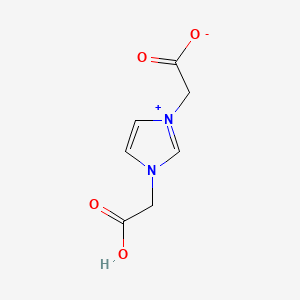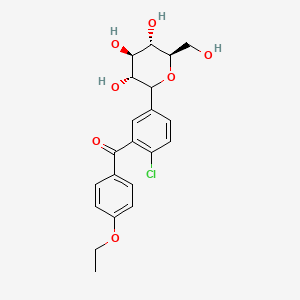
2-(2-Methoxyphenoxy)-6-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)-6-quinolinol is an organic compound that features a quinoline ring substituted with a 2-methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-6-quinolinol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 6-chloroquinoline.
Formation of 2-(2-Methoxyphenoxy)quinoline: The 2-methoxyphenol is reacted with 6-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to form 2-(2-methoxyphenoxy)quinoline.
Hydroxylation: The 2-(2-methoxyphenoxy)quinoline is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenoxy)-6-quinolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methoxyphenoxy)-6-quinolinol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenoxy)-6-quinolinol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenoxy)quinoline: Lacks the hydroxyl group at the 6-position.
6-Hydroxyquinoline: Lacks the 2-methoxyphenoxy group.
2-Methoxyphenol: Lacks the quinoline ring.
Uniqueness
2-(2-Methoxyphenoxy)-6-quinolinol is unique due to the presence of both the 2-methoxyphenoxy group and the hydroxyl group on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogues.
Propriétés
Numéro CAS |
623147-04-6 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)quinolin-6-ol |
InChI |
InChI=1S/C16H13NO3/c1-19-14-4-2-3-5-15(14)20-16-9-6-11-10-12(18)7-8-13(11)17-16/h2-10,18H,1H3 |
Clé InChI |
SKABMSAHXREDBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


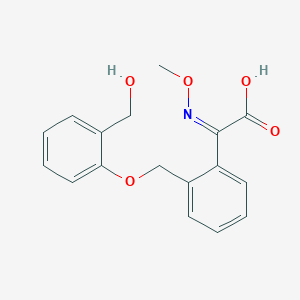
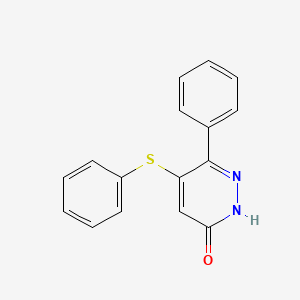
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
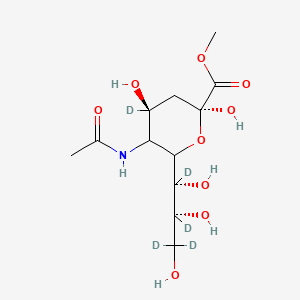

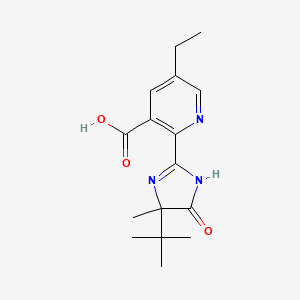
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)

